Disodium hydrogen sulphonatophthalate

Description

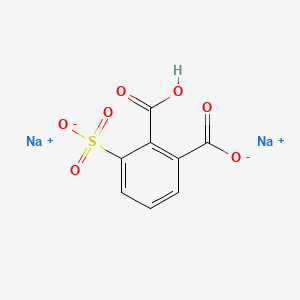

Disodium hydrogen sulphonatophthalate (hypothetical structure: C₈H₅O₇S₂Na₂) is a disodium salt derived from the sulfonation of phthalic acid. While direct literature on this compound is scarce, structural analogs suggest it is likely a water-soluble aromatic sulfonate with applications in industrial chemistry, pharmaceuticals, or material science. Sulfonated phthalates are often used as surfactants, dye intermediates, or controlled-release agents due to their ionic and aromatic properties. The compound’s sulfonate groups enhance solubility and stability, while the phthalate backbone may confer rigidity or binding affinity .

Properties

CAS No. |

51821-29-5 |

|---|---|

Molecular Formula |

C8H4Na2O7S |

Molecular Weight |

290.16 g/mol |

IUPAC Name |

disodium;2-carboxy-3-sulfonatobenzoate |

InChI |

InChI=1S/C8H6O7S.2Na/c9-7(10)4-2-1-3-5(16(13,14)15)6(4)8(11)12;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;/q;2*+1/p-2 |

InChI Key |

BCGXFGYEIOZHET-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)[O-])C(=O)O)C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium hydrogen sulphonatophthalate typically involves the sulfonation of phthalic anhydride followed by neutralization with sodium hydroxide. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation processes, where phthalic anhydride is reacted with sulfuric acid, followed by neutralization with sodium hydroxide. The product is then purified through crystallization and filtration processes to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Disodium hydrogen sulphonatophthalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into different sulfonate salts.

Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonate salts, and substituted sulphonatophthalate compounds .

Scientific Research Applications

Disodium hydrogen sulphonatophthalate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and as a buffer in biological experiments.

Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of disodium hydrogen sulphonatophthalate involves its interaction with specific molecular targets and pathways. It can act as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

*Hypothetical data inferred from structural analogs.

Research Findings and Contradictions

- Stability vs. Function: While sulfonated aromatics like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate exhibit high stability, H₂S donors like NaHS are unstable, highlighting a trade-off between structural robustness and reactive functionality .

- Toxicity Variability : Sodium naphthalene sulfonate shows low acute toxicity compared to the severe irritancy of hydroxynaphthalene disulphonates, emphasizing the role of substituent groups in hazard profiles .

- Pharmacological Potential: No direct evidence links sulphonatophthalates to H₂S release, but structural modifications (e.g., ester linkages) could theoretically enable controlled release, unlike NaHS .

Biological Activity

Disodium hydrogen sulphonatophthalate is a compound that has garnered attention in various biological studies due to its potential applications and effects on living organisms. This article reviews its biological activity, focusing on its interactions with cellular systems, potential toxicity, and applications in environmental science.

This compound, also known as sodium hydrogen phthalate, is represented by the chemical formula C₈H₆Na₂O₄S. It is a derivative of phthalic acid, which is widely used in industrial applications. Understanding its chemical properties is crucial for assessing its biological interactions.

1. Antioxidant Activity

Research indicates that phthalates, including this compound, can influence oxidative stress in cells. A study demonstrated that exposure to certain phthalates led to increased reactive oxygen species (ROS) production in human erythrocytes. This increase in ROS can disturb the redox balance, potentially leading to cellular damage and increased methemoglobin levels .

2. Enzymatic Effects

The compound has been shown to affect the activity of key antioxidant enzymes:

- Superoxide Dismutase (SOD) : A significant decrease in SOD activity was observed after exposure to this compound at concentrations starting from 2.5 µg/mL.

- Catalase (CAT) : Increased CAT activity was noted at higher concentrations (5 µg/mL), indicating a compensatory response to oxidative stress.

- Glutathione Peroxidase (GSH-Px) : A decrease in GSH-Px activity was recorded, suggesting potential impairment of cellular antioxidant defenses .

Case Study: Erythrocyte Interaction

A detailed case study examined the effects of this compound on human erythrocytes. The study found that exposure to this compound resulted in:

- Increased levels of methemoglobin.

- Altered enzyme activities indicative of oxidative stress.

- Changes in membrane integrity due to ROS production.

These findings suggest that this compound may pose risks when present in biological systems, particularly at elevated concentrations .

Environmental Impact

This compound is also studied for its environmental implications, particularly regarding its biodegradability and effects on aquatic life. Research has shown that various phthalates can exhibit toxic effects on aquatic organisms, influencing their growth and reproductive capabilities. The compound's persistence in the environment raises concerns regarding bioaccumulation and ecosystem health.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other phthalates:

| Compound | Effect on SOD (%) | Effect on CAT (%) | Methemoglobin Increase (%) | Toxicity Level |

|---|---|---|---|---|

| This compound | -74.8% | +36% | Significant | Moderate |

| Di-n-butyl Phthalate (DBP) | -66.2% | +24% | Strongest methemoglobinogenic | High |

| Butylbenzyl Phthalate (BBP) | -60.9% | +20% | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.